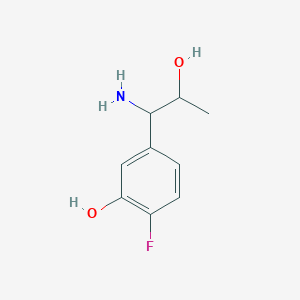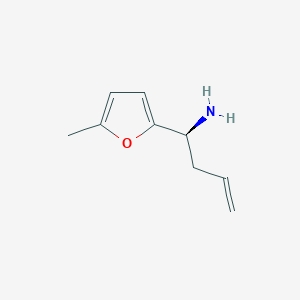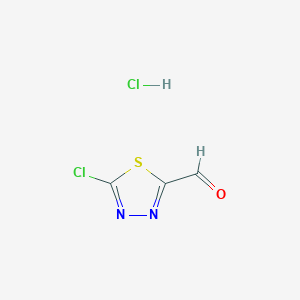
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups and a methoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves the reaction of o-methoxyphenylacetic acid with resorcinol in the presence of boron trifluoride etherate under argon. The reaction is typically carried out on a water bath for about 1 hour, yielding the desired product with a high yield of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of boron trifluoride etherate as a catalyst and the reaction conditions described above can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar in structure but lacks the second hydroxyl group.
2,6-Dihydroxy-4-methoxyacetophenone: Contains an additional hydroxyl group compared to 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one.
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethan-1-one: A more complex structure with additional functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2,2-dihydroxy-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,9,11-12H,1H3 |
Clé InChI |
QNLYKMNDYXXHCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
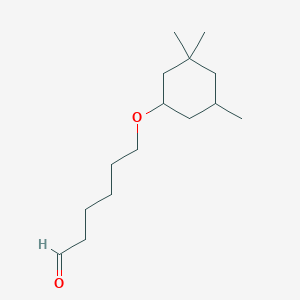
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)

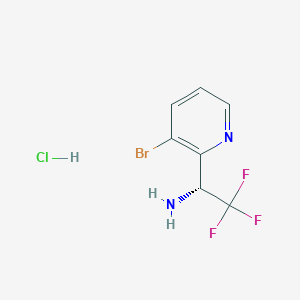
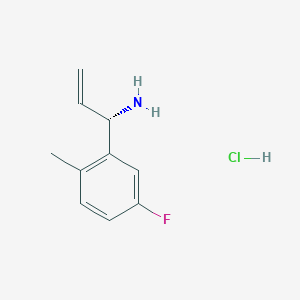
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
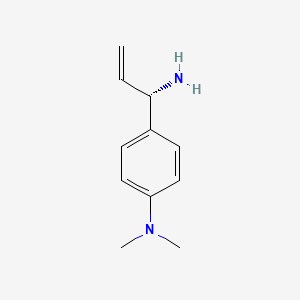
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)

![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
